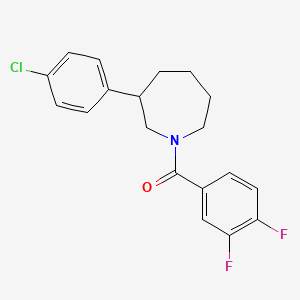

3-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)azepane

Description

Properties

IUPAC Name |

[3-(4-chlorophenyl)azepan-1-yl]-(3,4-difluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClF2NO/c20-16-7-4-13(5-8-16)15-3-1-2-10-23(12-15)19(24)14-6-9-17(21)18(22)11-14/h4-9,11,15H,1-3,10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVKMFDBYNYRGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)azepane typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the 4-Chlorophenyl Group: This step might involve nucleophilic substitution reactions.

Attachment of the 3,4-Difluorobenzoyl Group: This can be done through acylation reactions using reagents like acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, potentially affecting the azepane ring or the aromatic groups.

Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety.

Substitution: Both the aromatic rings and the azepane ring could participate in substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

3-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)azepane could have various applications in scientific research:

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Potential use in studying biological pathways or as a ligand in receptor studies.

Medicine: Possible applications in drug development, particularly if it exhibits biological activity.

Industry: Use in the synthesis of materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function through binding or chemical modification.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is an analysis of structurally or functionally analogous compounds:

Core Structural Differences

- Azepane vs. Chalcone Backbones: Unlike the chalcone derivatives (e.g., compounds C1–C4 in ), which possess a planar α,β-unsaturated ketone system, 3-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)azepane adopts a non-planar azepane ring. This conformational flexibility may influence binding to biological targets, such as enzymes or receptors, by enabling diverse spatial interactions .

- Halogen Substitution Patterns :

- The 4-chlorophenyl group in the azepane derivative mirrors the substitution in chalcone C1 (Fig. 3.1), suggesting shared electronic effects (e.g., increased lipophilicity and resonance stabilization).

- The 3,4-difluorobenzoyl group introduces steric and electronic perturbations distinct from the 4-tolyl or 4-isopropylphenyl groups in chalcones C2 and C3. Fluorine’s electronegativity may enhance metabolic stability compared to bulkier alkyl substituents .

Key Observations :

- Lipophilicity: The azepane derivative’s predicted LogP (~3.5) is lower than chalcones C1 and C3, likely due to the polarizable azepane ring and reduced aromatic bulk.

- Halogen Effects : Bromine in C3 enhances cytotoxicity compared to chlorine in C1, but fluorine’s role in the azepane derivative remains speculative. Fluorine’s small size and strong electronegativity could improve target selectivity or metabolic resistance.

Mechanistic Implications

- Chalcone C1/C3 : The α,β-unsaturated ketone moiety enables Michael addition reactions with cellular thiols, contributing to cytotoxicity .

- Azepane Derivative : The absence of an α,β-unsaturated system suggests a divergent mechanism, possibly involving allosteric modulation or inhibition of enzymes via halogen-π interactions.

Biological Activity

3-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)azepane is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

- Chemical Name : 3-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)azepane

- CAS Number : 1797365-79-7

- Molecular Formula : C19H18ClF2NO

- Molecular Weight : 349.8021 g/mol

- SMILES Notation : Cc1ccc(Cl)cc1-c2cc(C(=O)N(c3cc(F)ccc3F)C2)=O

Synthesis

The synthesis of 3-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)azepane involves multi-step reactions starting from readily available precursors. The process typically includes the formation of the azepane ring followed by the introduction of the chlorophenyl and difluorobenzoyl substituents.

Antimicrobial Activity

Research indicates that derivatives of azepane compounds exhibit significant antimicrobial properties. A study highlighted that compounds similar to 3-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)azepane demonstrated potent antifungal activity against various pathogenic strains, including Candida albicans and Aspergillus niger .

Anticancer Potential

Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological activity of 3-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)azepane can be influenced by its structural components. Modifications in the azepane ring or substituents on the benzoyl moiety can enhance or diminish its potency against specific targets. For instance, variations in fluorination patterns have been shown to affect binding affinity to biological receptors .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.